molecular formula C14H16O4 B11630274 Propan-2-yl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate

Propan-2-yl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B11630274
M. Wt: 248.27 g/mol
InChI Key: XDJMGCKMBXTWKC-UHFFFAOYSA-N
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Description

Propan-2-yl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methoxy group at the 5-position, a methyl group at the 2-position, and a carboxylate ester group at the 3-position of the benzofuran ring. The propan-2-yl group is attached to the carboxylate ester, making it an ester derivative of benzofuran.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Propan-2-yl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate has various scientific research applications, including:

Mechanism of Action

The mechanism of action of Propan-2-yl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Modulation of Gene Expression: It can influence the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Propan-2-yl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

    5-Methoxy-2-methyl-1-benzofuran-3-carboxylic acid: Lacks the ester group, making it less lipophilic.

    Propan-2-yl 2-methyl-1-benzofuran-3-carboxylate: Lacks the methoxy group, which may affect its biological activity.

    5-Methoxy-1-benzofuran-3-carboxylate: Lacks the methyl group, which may influence its chemical reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

propan-2-yl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C14H16O4/c1-8(2)17-14(15)13-9(3)18-12-6-5-10(16-4)7-11(12)13/h5-8H,1-4H3

InChI Key

XDJMGCKMBXTWKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)OC(C)C

Origin of Product

United States

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